Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Overview
Description
Methyl 2-amino-4-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H7NO3F It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a hydroxyl group on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-4-fluorobenzoic acid.
Reaction Steps: The amino group is protected using a suitable protecting group, such as a Boc group (tert-butyloxycarbonyl), to prevent unwanted reactions.
Esterification: The protected amino group is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. The process is monitored using advanced analytical techniques to maintain purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-fluoro-5-hydroxybenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular processes. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-fluoro-5-hydroxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Methyl 2-amino-4-fluoro-5-hydroxybenzoate: Features an amino group, fluorine atom, and hydroxyl group.
Methyl 2-amino-4-hydroxybenzoate: Lacks the fluorine atom.
Methyl 2-amino-4-fluoro-benzoate: Lacks the hydroxyl group.
Uniqueness: The presence of both the fluorine atom and the hydroxyl group in this compound gives it unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound's stability and reactivity, while the hydroxyl group increases its solubility in water.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUONMUAAVMIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718836 | |
Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113049-61-8 | |
Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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